molecular formula C11H14N2O B2591437 1-(2-Amino-4-methylphenyl)pyrrolidin-2-one CAS No. 69131-72-2

1-(2-Amino-4-methylphenyl)pyrrolidin-2-one

Cat. No. B2591437
CAS RN: 69131-72-2
M. Wt: 190.246
InChI Key: IHNQMLSTCVEMCR-UHFFFAOYSA-N
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Description

“1-(2-Amino-4-methylphenyl)pyrrolidin-2-one” is a chemical compound with the molecular formula C11H14N2O and a molecular weight of 190.24 . It belongs to the class of organic compounds known as pyrrolidines .


Synthesis Analysis

The synthesis of pyrrolidine compounds, including “1-(2-Amino-4-methylphenyl)pyrrolidin-2-one”, can be achieved through various strategies. One common method involves ring construction from different cyclic or acyclic precursors . Another approach is the functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The molecular structure of “1-(2-Amino-4-methylphenyl)pyrrolidin-2-one” is characterized by a five-membered pyrrolidine ring, which is a nitrogen heterocycle . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(2-Amino-4-methylphenyl)pyrrolidin-2-one” include a melting point of 115-120°C . It is a powder at room temperature .

Scientific Research Applications

Stereochemistry and Pharmacological Profile Improvement

The stereochemistry of phenylpiracetam and its methyl derivative, both related to the pyrrolidin-2-one pharmacophore, has been studied for its potential to facilitate memory processes and attenuate cognitive function impairment. Enantiomerically pure derivatives of phenylpiracetam show a direct relationship between the configuration of stereocenters and biological properties, highlighting the importance of stereochemistry in the development of effective CNS agents (Veinberg et al., 2015).

Versatility in Drug Discovery

Pyrrolidine, a core structure in 1-(2-Amino-4-methylphenyl)pyrrolidin-2-one, is a versatile scaffold in medicinal chemistry. It aids in the exploration of the pharmacophore space due to its sp3-hybridization, contributes to the stereochemistry of molecules, and increases three-dimensional coverage, thus enhancing the biological profile of drug candidates. This versatility supports the design of new compounds with varying biological activities, emphasizing the scaffold's role in drug discovery and development (Petri et al., 2021).

Analytical and Toxicological Aspects

While not directly related to "1-(2-Amino-4-methylphenyl)pyrrolidin-2-one," the analysis of structurally related compounds such as 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) offers insights into the analytical techniques and toxicological evaluations necessary for understanding the biological effects and exposure levels of such compounds. These studies underline the importance of sensitive and selective analytical methods for the qualitative and quantitative analysis of compounds with potential carcinogenic effects (Teunissen et al., 2010).

Safety and Hazards

The safety information available indicates that “1-(2-Amino-4-methylphenyl)pyrrolidin-2-one” may pose certain hazards. Precautionary measures should be taken when handling this compound .

Future Directions

The future directions for “1-(2-Amino-4-methylphenyl)pyrrolidin-2-one” and similar pyrrolidine compounds lie in their potential for drug discovery. Their unique structural features make them promising scaffolds for the development of novel biologically active compounds .

properties

IUPAC Name

1-(2-amino-4-methylphenyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c1-8-4-5-10(9(12)7-8)13-6-2-3-11(13)14/h4-5,7H,2-3,6,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHNQMLSTCVEMCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2CCCC2=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Amino-4-methylphenyl)pyrrolidin-2-one

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